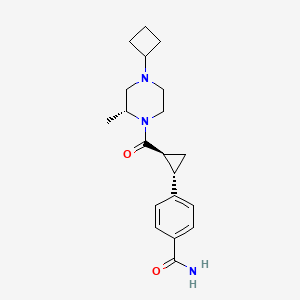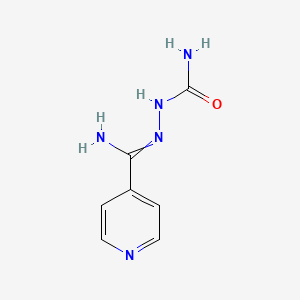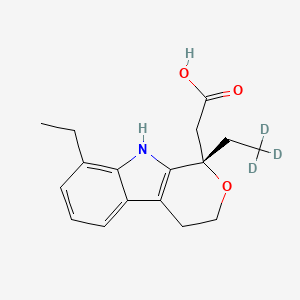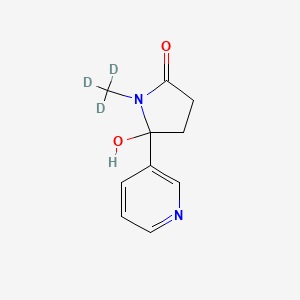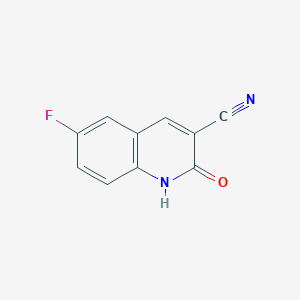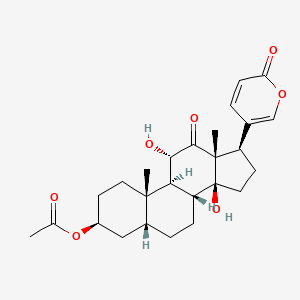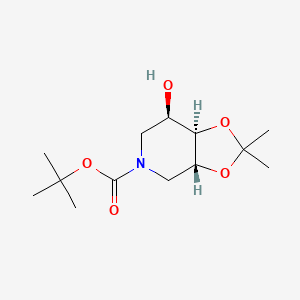
SC-Val-Cit-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SC-Val-Cit-PAB involves several steps:
Formation of the Valine-Citrulline Dipeptide: This step involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of Para-Aminobenzyl Alcohol: The dipeptide is then linked to para-aminobenzyl alcohol through a carbamate bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.
Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.
High-Throughput Purification: Industrial chromatography systems are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
SC-Val-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The compound is cleaved by cathepsin B in lysosomes, releasing the cytotoxic drug.
Hydrolysis: The carbamate bond can be hydrolyzed under acidic conditions.
Substitution Reactions: The para-aminobenzyl alcohol moiety can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage.
Acidic Conditions: Employed for hydrolysis reactions.
Nucleophiles: Used in substitution reactions
Major Products
Cytotoxic Drug: Released upon cleavage by cathepsin B.
Hydrolyzed Products: Formed under acidic conditions.
Substituted Products: Resulting from nucleophilic substitution
Aplicaciones Científicas De Investigación
SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
Targeted Drug Delivery: Used to deliver cytotoxic drugs specifically to cancer cells.
Cancer Research: Employed in studies to understand the mechanisms of drug delivery and efficacy.
Bioconjugation: Utilized in the development of various bioconjugates for targeted therapy .
Mecanismo De Acción
SC-Val-Cit-PAB exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Drug Action: The released drug exerts its cytotoxic effects, leading to cell death
Comparación Con Compuestos Similares
SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:
Glycine-Phenylalanine-Leucine-Glycine (GFLG) Linker: Another cleavable linker used in ADCs.
Maleimide Linkers: Commonly used for bioconjugation but less specific in cleavage.
Disulfide Linkers: Cleavable under reducing conditions but not as specific as this compound
This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .
Propiedades
Fórmula molecular |
C28H40N6O9 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |
Clave InChI |
YIYZNUPSCFOSEP-CPJSRVTESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


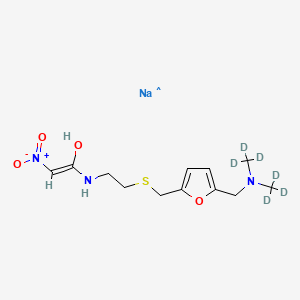
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
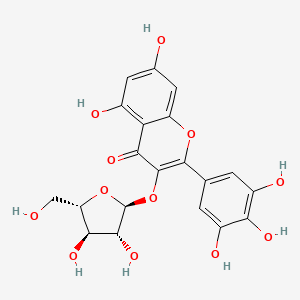


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
